Methyl 4-ethynylcyclohexane-1-carboxylate

Description

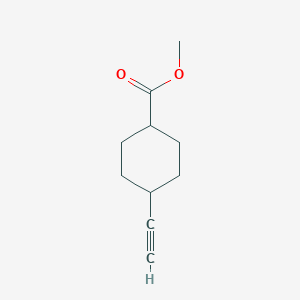

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-ethynylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h1,8-9H,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLFRGJPOUEGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254116-41-0 | |

| Record name | methyl 4-ethynylcyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 4-ethynylcyclohexane-1-carboxylate (MECHC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of MECHC, supported by data tables, case studies, and research findings from diverse sources.

This compound is characterized by its unique structure, which includes an ethynyl group attached to a cyclohexane ring. Its chemical formula is , and it is classified as an alkyne derivative. The presence of the ethynyl group is significant as it can influence the compound's reactivity and biological interactions.

Research indicates that MECHC exhibits various biological activities, primarily through its interaction with cellular pathways. Notably, it has been studied for its role as an inhibitor of specific enzymes and receptors involved in disease processes.

- Inhibition of UBLCP1 : MECHC has been shown to inhibit the ubiquitin-like domain-containing C-terminal domain phosphatase 1 (UBLCP1). This inhibition leads to increased proteasome activity, which is crucial for degrading misfolded proteins in cells. Enhanced proteasome activity can alleviate conditions associated with protein aggregation .

- Anticancer Potential : Preliminary studies suggest that MECHC may have anticancer properties due to its ability to induce apoptosis in cancer cell lines. The compound's mechanism involves the modulation of signaling pathways that control cell survival and death .

- Anti-inflammatory Effects : MECHC has demonstrated anti-inflammatory properties in vitro, potentially through the inhibition of pro-inflammatory cytokines and mediators. This activity positions it as a candidate for treating inflammatory diseases .

Case Studies

Several studies have explored the biological effects of MECHC:

- Study on UBLCP1 Inhibition : In a study involving human keratinocyte cells (HaCaT), treatment with MECHC resulted in a significant increase in nuclear proteasome activity by 50-60%, comparable to cells with UBLCP1 knockdown. This suggests that MECHC effectively enhances proteasome function through UBLCP1 inhibition .

- Anticancer Activity Assessment : A study evaluating the cytotoxic effects of MECHC on various cancer cell lines found that it induced apoptosis in a dose-dependent manner, with IC50 values indicating potent activity against certain types of cancer cells .

Table 1: Biological Activity Summary of this compound

Scientific Research Applications

Organic Synthesis

Methyl 4-ethynylcyclohexane-1-carboxylate serves as a valuable intermediate in organic synthesis. Its applications include:

- Alkyne Reactions : The compound can participate in various alkyne reactions, including cycloadditions and coupling reactions, which are essential for constructing complex molecular architectures .

- Multicomponent Reactions : It is involved in multicomponent reactions that allow for the formation of diverse products from simple starting materials. The ability to form multiple bonds and functional groups makes it particularly useful in this context .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

- Cysteine Protease Inhibitors : Research has indicated that derivatives of this compound may act as inhibitors of cysteine proteases, which are implicated in various diseases. This suggests potential applications in drug development targeting conditions where these enzymes play a critical role .

- Anticancer Activity : Some studies have suggested that compounds related to this compound may exhibit anticancer properties, making them candidates for further investigation in cancer therapy .

Case Study 1: Synthesis of Complex Molecules

A notable application of this compound was demonstrated in the synthesis of complex natural products. Researchers utilized this compound as a building block to create intricate structures through selective reactions, showcasing its utility in synthetic pathways that require precision and versatility.

Case Study 2: Development of Therapeutics

In another study, derivatives of this compound were screened for biological activity against specific cancer cell lines. The results indicated promising activity, leading to further exploration of its mechanism of action and potential as a lead compound for drug development.

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Organic Synthesis | Alkyne reactions | Formation of complex molecules |

| Medicinal Chemistry | Cysteine protease inhibition | Potential therapeutic applications |

| Anticancer Research | Screening against cancer cell lines | Promising anticancer activity |

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-ethynylcyclohexane-1-carboxylate belongs to a family of cyclohexane-carboxylate esters, which are widely studied for their structural diversity and reactivity. Below is a detailed comparison with structurally analogous compounds:

Structural and Functional Group Comparisons

Physical and Chemical Properties

- This compound : Predicted CCS values suggest moderate polarity, making it suitable for gas-phase analyses like ion mobility spectrometry .

- Ethyl 3-amino-4-methylcyclohexane-1-carboxylate: The amino group increases polarity, likely lowering volatility compared to non-polar analogs .

- Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate : Bromine’s electron-withdrawing effect may stabilize the ester group against hydrolysis .

Challenges and Limitations

- Synthetic Complexity: Introducing ethynyl groups to cyclohexane rings requires specialized catalysts (e.g., Sonogashira coupling), which may limit scalability .

- Stability : Ethynyl-substituted esters are prone to oxidation, necessitating inert storage conditions .

Research Findings and Data Tables

Table 1: Predicted Collision Cross-Section (CCS) Values for this compound

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 167.10666 | 137.2 |

| [M+Na]+ | 189.08860 | 147.5 |

| [M-H]- | 165.09210 | 130.5 |

| [M+NH4]+ | 184.13320 | 141.9 |

Source: Computational predictions from .

Table 2: Comparative Reactivity of Cyclohexane-Carboxylate Derivatives

| Compound | Key Reaction | Application Example |

|---|---|---|

| This compound | Azide-alkyne cycloaddition | Bioconjugation in drug delivery systems |

| Ethyl 3-amino-4-methylcyclohexane-1-carboxylate | Michael addition | Synthesis of spiroquinazolines |

| Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate | Suzuki-Miyaura coupling | Aromatic ligand synthesis for catalysis |

Q & A

Q. What are the common synthetic routes for preparing Methyl 4-ethynylcyclohexane-1-carboxylate?

The synthesis typically involves functionalization of a cyclohexane scaffold. A cyclohexane derivative (e.g., 4-substituted cyclohexane-1-carboxylic acid) undergoes ethynylation via Sonogashira coupling or similar cross-coupling reactions to introduce the ethynyl group. Subsequent esterification with methanol in the presence of acid catalysts (e.g., H₂SO₄) yields the methyl ester . Key steps include:

- Selective functionalization : Ensuring regioselectivity at the 4-position.

- Esterification optimization : Monitoring reaction time and temperature to avoid side reactions.

Q. How can the purity and structure of this compound be validated experimentally?

- Chromatography : Use HPLC or GC-MS to assess purity.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the ethynyl proton (δ ~2.5–3.5 ppm) and ester carbonyl (δ ~165–175 ppm).

- IR : Detect the ethynyl C≡C stretch (~2100–2260 cm⁻¹) and ester C=O (~1700–1750 cm⁻¹).

- Elemental analysis : Verify molecular formula (C₁₀H₁₂O₂) .

Q. What safety precautions are recommended for handling this compound?

- Reactivity : The ethynyl group may pose explosion risks under high heat or with strong oxidizers. Avoid sparks and open flames .

- Storage : Store in a cool, dry place away from bases and oxidizing agents.

- Toxicity : Limited data exist; treat as a potential irritant. Use PPE (gloves, goggles) and work in a fume hood .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the ethynyl group in this compound?

Density Functional Theory (DFT) calculations can model reaction pathways (e.g., cycloadditions or nucleophilic additions). Key parameters:

- Frontier molecular orbitals : Analyze HOMO-LUMO gaps to identify reactive sites.

- Transition state modeling : Optimize geometries for click chemistry (e.g., azide-alkyne cycloaddition). Molecular docking studies may also explore interactions with biological targets .

Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?

- Disorder : Ethynyl groups may exhibit positional disorder. Refinement tools like SHELXL (for small molecules) or Olex2 can model partial occupancies .

- Twinned crystals : Use the Mercury software suite to analyze packing similarity and apply twin-law corrections . Example: In analogous cyclohexane esters, high-resolution data (≤1.0 Å) and robust refinement protocols reduce residual density errors .

Q. How do conflicting reactivity data (e.g., unexpected byproducts) get resolved in synthesis?

- Mechanistic analysis : Probe intermediates via in-situ FTIR or LC-MS.

- Condition screening : Vary catalysts (e.g., Pd vs. Cu for ethynylation) or solvents (polar vs. nonpolar).

- Complementary techniques : Cross-validate using XRD (for solid-state structure) and solution-state NMR .

Q. What strategies optimize its use as a building block in multicomponent reactions?

- Click chemistry : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazoles.

- Cross-coupling : Utilize Sonogashira or Heck reactions for C–C bond formation.

- Steric considerations : The cyclohexane ring may influence regioselectivity; computational pre-screening (e.g., molecular dynamics) can predict steric hindrance .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.